Ethanone, 1-(9-ethyl-6-methyl-9H-carbazol-3-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-(9-ethyl-6-methyl-9H-carbazol-3-yl)- is an organic compound known for its applications in various scientific fields. It is also referred to as HRcure-OXE02 and is recognized for its efficiency as a photoinitiator in radical photo-polymerization processes .
Preparation Methods
The synthesis of Ethanone, 1-(9-ethyl-6-methyl-9H-carbazol-3-yl)- involves multiple steps. One common method includes the use of N-ethylcarbazole, sodium acetate, o-toluoyl chloride, and acetic acid. The reaction typically involves:
Zirconium catalyst in chlorobenzene: at 15-20°C for 1 hour.
Chlorobenzene: for 0.5 hours.
Hydroxylamine hydrochloride and potassium dihydrogen phosphate: in water and propan-1-ol under reflux conditions.
Boric acid in chlorobenzene and water: under reflux conditions.
Chemical Reactions Analysis
Ethanone, 1-(9-ethyl-6-methyl-9H-carbazol-3-yl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Scientific Research Applications
Ethanone, 1-(9-ethyl-6-methyl-9H-carbazol-3-yl)- has diverse applications in scientific research:
Photoinitiator: It is highly efficient in radical photo-polymerization of ethylenically unsaturated compounds, such as vinyl monomers and polymers.
Antifungal and Antimicrobial Activities: Some derivatives have shown promising antifungal and antimicrobial properties.
HIV-1 Replication Inhibition: Certain derivatives exhibit activity as inhibitors of HIV-1 replication.
Photophysical Investigations: It is used in studies related to solvatochromic properties and photostability.
Mechanism of Action
The compound acts as a photoinitiator by absorbing light and generating reactive species that initiate polymerization. The molecular targets include ethylenically unsaturated compounds, and the pathways involve radical formation and propagation .
Comparison with Similar Compounds
Ethanone, 1-(9-ethyl-6-methyl-9H-carbazol-3-yl)- is unique due to its high efficiency as a photoinitiator. Similar compounds include:
- 1-(9-ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl)ethanone 1-(O-acetyloxime) .
- Photoinitiator Oxe02 .
- LOTSORB 8002 .
These compounds share similar structural motifs but differ in their specific applications and efficiencies.
Properties
CAS No. |
18906-55-3 |
---|---|
Molecular Formula |
C17H17NO |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
1-(9-ethyl-6-methylcarbazol-3-yl)ethanone |
InChI |
InChI=1S/C17H17NO/c1-4-18-16-7-5-11(2)9-14(16)15-10-13(12(3)19)6-8-17(15)18/h5-10H,4H2,1-3H3 |
InChI Key |
XEADRJNYVSMGTK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C)C3=C1C=CC(=C3)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.